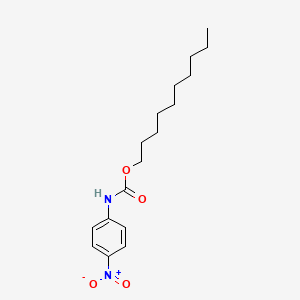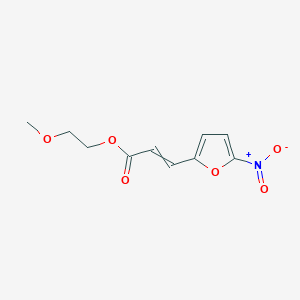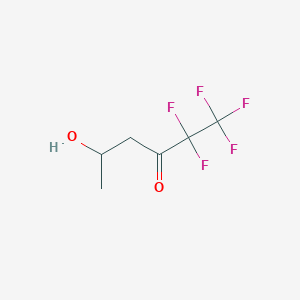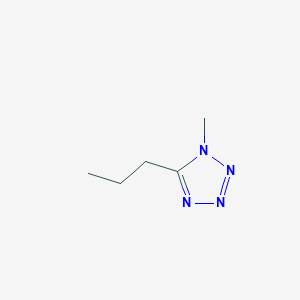
1-methyl-5-propyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-propyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-methyl-5-propyl-1H-tetrazole typically involves the reaction of 1H-tetrazole with propyl iodide under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods often employ microwave-assisted synthesis, which enhances reaction rates and yields . Another method involves the use of heterogeneous catalysts, which provide eco-friendly and efficient synthesis routes .
Chemical Reactions Analysis
1-methyl-5-propyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents used in these reactions include molecular iodine, ammonia, and sodium azide . Major products formed from these reactions include nitriles, amines, and substituted tetrazoles .
Scientific Research Applications
1-methyl-5-propyl-1H-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-5-propyl-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring acts as a bioisosteric substituent, mimicking the carboxylic acid functional group. This allows the compound to bind to active sites of enzymes and receptors, inhibiting their activity . The compound’s electron-donating and electron-withdrawing properties contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
1-methyl-5-propyl-1H-tetrazole can be compared with other tetrazole derivatives such as 5-methyl-1H-tetrazole and 5-phenyl-1H-tetrazole. While all these compounds share the tetrazole ring structure, their substituents at the 5-position confer different chemical and biological properties . For instance, 5-phenyl-1H-tetrazole exhibits higher lipophilicity and is more effective in penetrating cell membranes compared to this compound .
Similar Compounds
- 5-methyl-1H-tetrazole
- 5-phenyl-1H-tetrazole
- 1,5-disubstituted tetrazoles
- 2,5-disubstituted tetrazoles
Properties
CAS No. |
90329-55-8 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-methyl-5-propyltetrazole |
InChI |
InChI=1S/C5H10N4/c1-3-4-5-6-7-8-9(5)2/h3-4H2,1-2H3 |
InChI Key |
VBHNDUQLKUVZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


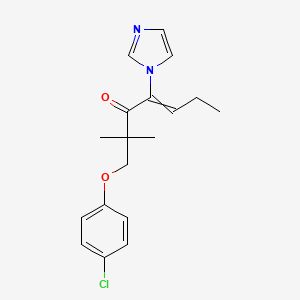
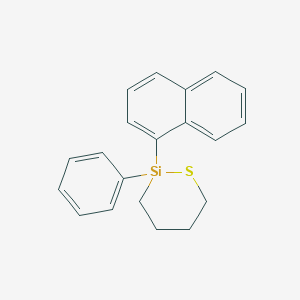
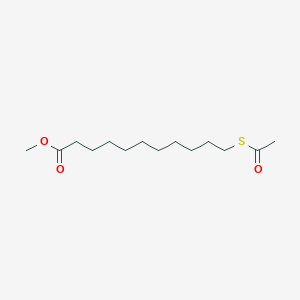
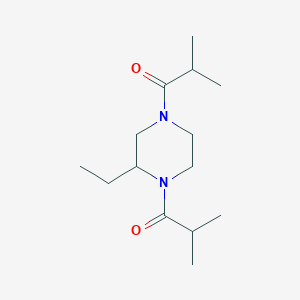
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
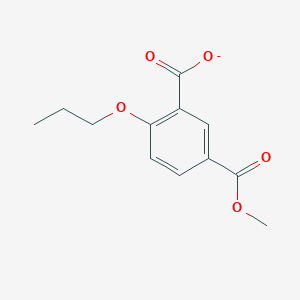
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
